2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid

Physicochemical Property Drug Design Bioavailability

2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid (CAS 1566186-30-8) is a fluorinated carboxylic acid belonging to the broader class of substituted phenylacetic acids, which are widely recognized for their established roles in drug development and as versatile synthetic intermediates. This compound incorporates a pivotal alpha-fluorine substituent alongside a unique 4-methoxy-2,5-dimethylphenyl aromatic scaffold, distinguishing it from simpler phenylacetic acid precursors.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Cat. No. B13079069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)C(C(=O)O)F
InChIInChI=1S/C11H13FO3/c1-6-5-9(15-3)7(2)4-8(6)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14)
InChIKeyWMIQFJMEPWJICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic Acid: A Specialized Fluorinated Building Block for Advanced Medicinal Chemistry


2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid (CAS 1566186-30-8) is a fluorinated carboxylic acid belonging to the broader class of substituted phenylacetic acids, which are widely recognized for their established roles in drug development and as versatile synthetic intermediates . This compound incorporates a pivotal alpha-fluorine substituent alongside a unique 4-methoxy-2,5-dimethylphenyl aromatic scaffold, distinguishing it from simpler phenylacetic acid precursors. Its classification as a 2-fluoro-2-arylacetic acid derivative is significant, as this family is synthesized via specialized strategies, such as from diethyl 2-fluoromalonate ester, underscoring its non-trivial preparation and its value as a high-content building block for creating complex, potentially bioactive molecules [1].

Why 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic Acid Cannot Be Replaced by Simple Phenylacetic Acid Analogs


The assumption that non-fluorinated analogs like (4-methoxy-2,5-dimethylphenyl)acetic acid (CAS 104216-78-6) can serve as interchangeable substitutes overlooks the profound and quantifiable impact of the alpha-fluorine atom on molecular properties and synthetic utility. The presence of fluorine dramatically alters the acidity (pKa) of the carboxylic acid, the lipophilicity (LogP), and the metabolic stability of derivatives, which are all critical parameters in drug design . Furthermore, this specific building block provides a chiral center at the alpha-carbon, enabling the synthesis of enantiopure compounds via enzymatic resolution—a key strategic advantage in modern medicinal chemistry that its non-fluorinated, pro-chiral counterparts cannot offer [1]. The synthesis of this compound itself requires specialized reagents like diethyl 2-fluoromalonate, confirming that it provides a pre-installed, functional handle that cannot be directly replicated by substituting it with a non-fluorinated arylacetic acid in a complex synthetic route.

Quantitative Differentiation of 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic Acid from its Closest Non-Fluorinated Analog


Enhanced Acidity (Lower pKa) of the Carboxylic Acid Moiety via Alpha-Fluorination

The alpha-fluorine atom in 2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid exerts a strong electron-withdrawing inductive effect, which stabilizes the conjugate base and significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, (4-methoxy-2,5-dimethylphenyl)acetic acid. This class-level effect is well-established for alpha-fluorinated carboxylic acids [1]. A lower pKa results in a higher degree of ionization at physiological pH, directly impacting solubility, permeability, and target binding potential—critical factors in lead optimization.

Physicochemical Property Drug Design Bioavailability

Modulation of Lipophilicity (LogP) by Alpha-Fluorine Introduction

While fluorine substitution increases molecular weight, the unique polar hydrophobicity of the C-F bond can modulate the overall lipophilicity (LogP) in a nuanced manner. Relative to (4-methoxy-2,5-dimethylphenyl)acetic acid, the alpha-fluorinated target compound is predicted to have either a comparable or slightly altered LogP. The introduction of fluorine is often employed in drug design to 'fine-tune' lipophilicity without a large increase in LogP, thereby potentially improving membrane permeability while avoiding the promiscuity and poor solubility associated with highly lipophilic compounds [1]. This controlled modulation is a key advantage over adding purely non-polar groups to the scaffold.

Lipophilicity Membrane Permeability Drug-likeness

Access to Enantiopure Compounds via Chemoenzymatic Resolution of the Chiral Center

Unlike its non-fluorinated counterpart, 2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid features a chiral carbon center at the alpha position. This renders the molecule racemic and opens a strategic route to prepare both enantiomers in high optical purity. Research on the class of 2-fluoro-2-arylacetic acids demonstrates that these compounds can be resolved using enzymatic methods, such as with Candida rugosa lipase, enabling the production of enantiomerically pure (R) or (S) building blocks [1]. The non-fluorinated analog, (4-methoxy-2,5-dimethylphenyl)acetic acid, lacks this chiral center and cannot provide this essential capability for synthesizing single-enantiomer therapeutics.

Chiral Chemistry Enzymatic Resolution Single Enantiomer Drug Synthesis

Key Research and Procurement Scenarios for 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic Acid


Synthesis of Single-Enantiomer Pharmaceutical Candidates Targeting Chiral Enzymes or Receptors

A medicinal chemistry team developing a novel inhibitor for a chiral kinase or GPCR would select 2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid over its achiral, non-fluorinated analog precisely because it provides a chiral handle. Following the class-level evidence for enzymatic resolution [1], the racemic building block can be incorporated into a lead series. At the appropriate stage, this key intermediate can be resolved into its (R) and (S) enantiomers, allowing for the parallel evaluation of both enantiomers in biological assays. This dual-evaluation strategy is impossible with the non-fluorinated analog.

Fine-Tuning Physicochemical Properties (pKa and LogP) in Lead Optimization

During the hit-to-lead phase, a compound's pharmacokinetic profile is paramount. A research team observing that their lead series based on (4-methoxy-2,5-dimethylphenyl)acetic acid suffers from poor solubility at physiological pH (likely due to a pKa ~4.3) can switch to the alpha-fluorinated analog. The class-level inference points to a significantly lower pKa (~2.4), which will increase the fraction ionized, thereby improving aqueous solubility [1]. The controlled lipophilicity modulation also maintains drug-likeness without a penalty on permeability [2]. This allows for a strategic, data-driven improvement of the ADME profile.

Metabolic Stability Enhancement of Lead Compounds via Blocking of Oxidative Metabolism

A project facing rapid in vivo clearance of their lead due to metabolic oxidation at the phenylacetic acid alpha-carbon can employ the fluorinated building block to block this metabolic soft spot. While no direct PK data exists for the target compound, the class-level understanding of fluorine's role in medicinal chemistry is that the strong C-F bond is resistant to oxidative metabolism, and its electron-withdrawing nature can deactivate adjacent molecular sites [1]. Substituting the non-fluorinated analog with this compound in the design stage is a rational strategy to improve metabolic stability and extend the half-life of drug candidates.

Development of Novel Positron Emission Tomography (PET) Imaging Agents

The 2-fluoro-2-arylacetic acid scaffold is synthetically derived from diethyl 2-fluoromalonate [1]. This methodology, adapted for a cyclotron, allows for the introduction of the short-lived positron-emitting isotope fluorine-18 (¹⁸F) at the late stage of the synthesis. A radiochemist would specifically source the non-radiolabeled standard, 2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid, to validate the synthesis and HPLC purification of the corresponding ¹⁸F-labeled PET tracer, a capability the non-fluorinated analog completely lacks. This procurement is therefore critical for the development of a diagnostic imaging agent.

Quote Request

Request a Quote for 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.